

Mass Spectrometry Characterization of Acetyl sh-Heptapeptide-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acetyl sh-Heptapeptide-1*

Cat. No.: *B15600158*

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Introduction

Acetyl sh-Heptapeptide-1 is a synthetic peptide with the sequence Ac-Asp-Glu-Glu-Thr-Gly-Glu-Phe. It is utilized in the cosmetics industry for its potential anti-aging properties.[1] This peptide is a modified version of a seven-amino-acid peptide, featuring an acetyl group at the N-terminus to enhance stability and skin penetration.[1] Functionally, **Acetyl sh-Heptapeptide-1** is known to interact with the Keap1 protein, which in turn activates the Nrf2 transcription factor. This activation stimulates the production of cell-protective enzymes, helping to combat both environmental and chronological aging.

Accurate characterization of this peptide is crucial for quality control, stability studies, and formulation development. Mass spectrometry (MS) is an indispensable analytical technique for the comprehensive characterization of synthetic peptides, providing precise information on molecular weight, sequence, and purity.[2][3][4] This document provides detailed application notes and protocols for the characterization of **Acetyl sh-Heptapeptide-1** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of Acetyl sh-Heptapeptide-1

A summary of the key physicochemical properties of **Acetyl sh-Heptapeptide-1** is presented in Table 1.

Property	Value	Reference
Amino Acid Sequence	Ac-Asp-Glu-Glu-Thr-Gly-Glu-Phe	
Molecular Formula	C36H49N7O18	[1]
Average Molecular Weight	867.8 g/mol	[5]
Monoisotopic Molecular Weight	867.3134 Da	[5]
Appearance	White to off-white powder	

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data. The following protocol is recommended for the preparation of **Acetyl sh-Heptapeptide-1** for LC-MS/MS analysis.

Materials:

- **Acetyl sh-Heptapeptide-1** standard
- HPLC-grade water with 0.1% formic acid
- HPLC-grade acetonitrile with 0.1% formic acid
- Microcentrifuge tubes
- Pipettes and tips

Protocol:

- Accurately weigh 1 mg of **Acetyl sh-Heptapeptide-1**.

- Dissolve the peptide in 1 mL of HPLC-grade water with 0.1% formic acid to create a 1 mg/mL stock solution.
- Vortex the solution for 30 seconds to ensure complete dissolution.
- From the stock solution, prepare a working solution of 10 µg/mL by diluting with HPLC-grade water containing 0.1% formic acid.
- Centrifuge the working solution at 10,000 x g for 5 minutes to pellet any insoluble material.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following parameters are recommended for the analysis of **Acetyl sh-Heptapeptide-1** on a high-resolution mass spectrometer coupled with a UHPLC system.

Table 2: LC-MS/MS Parameters

Parameter	Recommended Setting
LC System	UHPLC System
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5-40% B over 15 minutes
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L
MS System	High-Resolution Q-TOF or Orbitrap Mass Spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	120 °C
Desolvation Temperature	350 °C
MS1 Scan Range	m/z 300-1500
MS/MS Fragmentation	Collision-Induced Dissociation (CID)
Collision Energy	20-40 eV (optimized for the precursor ion)

Data Analysis and Expected Results

Full Scan MS Analysis

In the full scan MS spectrum, **Acetyl sh-Heptapeptide-1** is expected to be observed as multiply charged ions. The theoretical masses of the most abundant isotopic peaks for the protonated molecular ions are listed in Table 3.

Table 3: Theoretical m/z Values for Protonated **Acetyl sh-Heptapeptide-1**

Ion	Charge State (z)	Theoretical m/z
[M+H] ⁺	1	868.3207
[M+2H] ²⁺	2	434.6640
[M+3H] ³⁺	3	280.1117

Tandem MS (MS/MS) Fragmentation Analysis

MS/MS analysis of the precursor ions will generate a fragmentation spectrum that can be used to confirm the amino acid sequence of the peptide. The fragmentation of peptides in CID typically results in the formation of b- and y-ions from cleavage of the peptide backbone. The N-terminal acetylation of the peptide can lead to a prominent b1-ion and an overall improvement in the abundance of b-ions.[\[5\]](#)

Table 4: Theoretical m/z Values for Major b- and y-ions of **Acetyl sh-Heptapeptide-1** ([M+H]⁺ precursor)

Fragment Ion	Sequence	Theoretical m/z	Fragment Ion	Sequence	Theoretical m/z
b1	Ac-D	158.0504	y1	F	148.0762
b2	Ac-DE	287.0930	y2	EF	277.1188
b3	Ac-DEE	416.1356	y3	GEF	334.1403
b4	Ac-DEET	517.1833	y4	TGEF	435.1880
b5	Ac-DEETG	574.2048	y5	ETGEF	564.2306
b6	Ac-DEETGE	703.2474	y6	EETGEF	693.2732

Visualizations

Experimental Workflow

The overall workflow for the mass spectrometric characterization of **Acetyl sh-Heptapeptide-1** is depicted below.

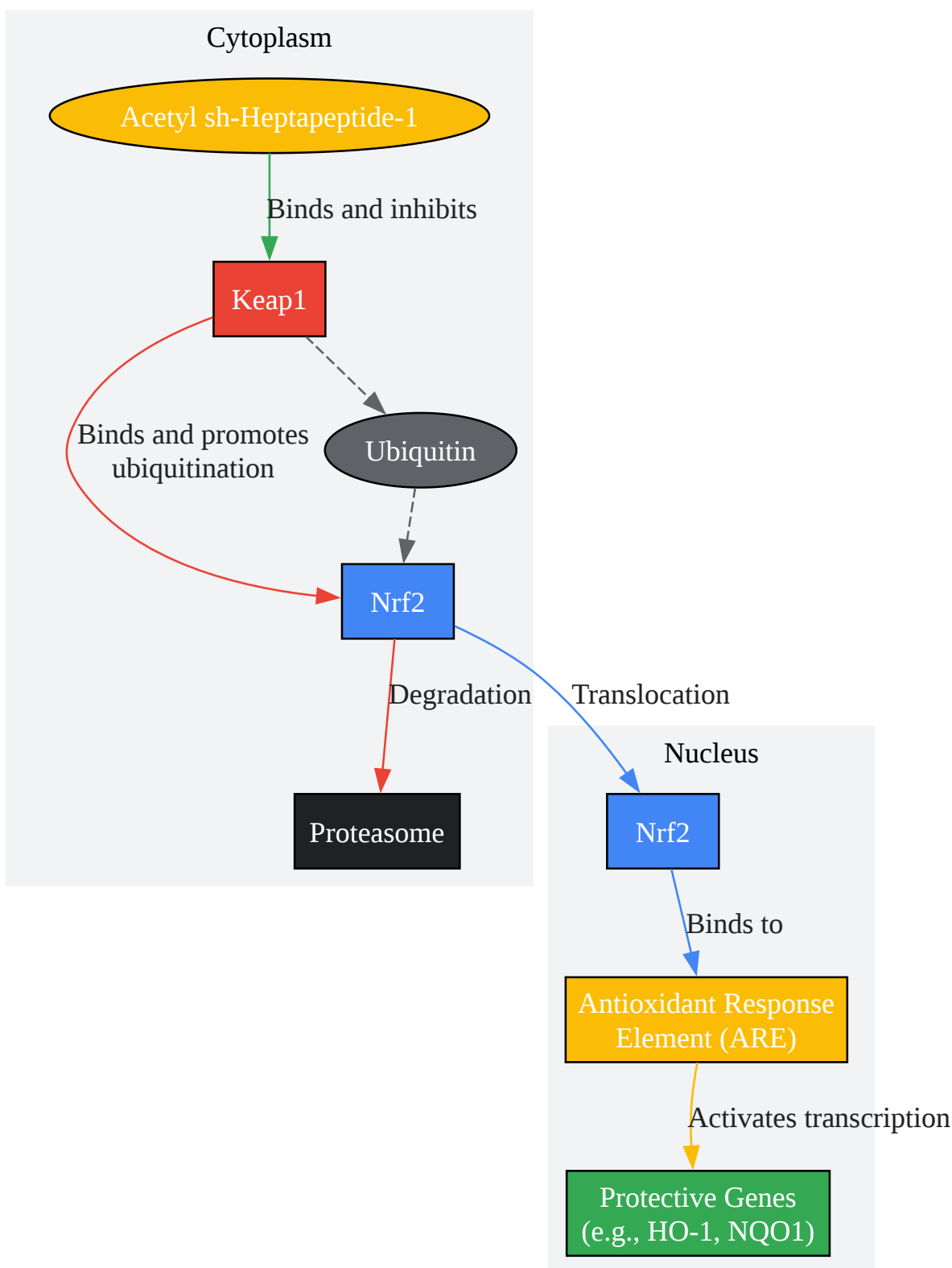


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Caption: Experimental workflow for **Acetyl sh-Heptapeptide-1** analysis.

Nrf2 Signaling Pathway

Acetyl sh-Heptapeptide-1 is reported to activate the Nrf2 signaling pathway by interfering with the Nrf2-Keap1 interaction.



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Caption: Nrf2 signaling pathway and the role of **Acetyl sh-Heptapeptide-1**.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the mass spectrometric characterization of **Acetyl sh-Heptapeptide-1**. The use of high-resolution LC-MS/MS allows for the unambiguous confirmation of its molecular weight and amino acid sequence. These methods are essential for ensuring the quality, purity, and consistency of **Acetyl sh-Heptapeptide-1** in research, development, and manufacturing settings.

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